molecular formula C4H11NO2S B8063870 (2S)-1-methanesulfonylpropan-2-amine

(2S)-1-methanesulfonylpropan-2-amine

Cat. No.: B8063870
M. Wt: 137.20 g/mol
InChI Key: NKJASCWYRCSSQE-BYPYZUCNSA-N
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Description

(2S)-1-methanesulfonylpropan-2-amine is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a methanesulfonyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-methanesulfonylpropan-2-amine typically involves the reaction of (2S)-propan-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(2S)-propan-2-amine+methanesulfonyl chlorideThis compound+HCl\text{(2S)-propan-2-amine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (2S)-propan-2-amine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-methanesulfonylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amines or alcohols.

Scientific Research Applications

(2S)-1-methanesulfonylpropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1-methanesulfonylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): A related compound with a sulfoxide group instead of a sulfonyl group.

    Methanesulfonamide: Similar structure but with an amide group instead of an amine group.

Uniqueness

(2S)-1-methanesulfonylpropan-2-amine is unique due to its chiral center, which imparts optical activity and can lead to different biological activities compared to its racemic or achiral counterparts. The presence of the methanesulfonyl group also provides distinct reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2S)-1-methylsulfonylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-4(5)3-8(2,6)7/h4H,3,5H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJASCWYRCSSQE-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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